molecular formula C8H6N2OS B8005918 Benzo[d]isoxazole-3-carbothioamide

Benzo[d]isoxazole-3-carbothioamide

Cat. No.: B8005918
M. Wt: 178.21 g/mol
InChI Key: HDLNKWRYWKPAQS-UHFFFAOYSA-N
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Description

Benzo[d]isoxazole-3-carbothioamide is a heterocyclic compound that features a fused benzene and isoxazole ring system with a carbothioamide group attached at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves scalable versions of the above synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimized reaction conditions, such as temperature control and solvent selection, are crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Benzo[d]isoxazole-3-carbothioamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Benzo[d]isoxazole-3-carbothioamide can be compared with other similar compounds such as:

  • Benzo[d]isoxazole-3-carboxamide: : Similar structure but with a carboxamide group instead of a carbothioamide group. It has different reactivity and biological properties .

  • Benzo[d]isoxazole-3-thiol:

  • Benzo[d]isoxazole-3-carboxylic acid: : Features a carboxylic acid group, making it more acidic and suitable for different types of chemical reactions.

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and potential applications in various fields. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry. Ongoing research continues to explore its full potential in medicinal and industrial applications.

Biological Activity

Benzo[d]isoxazole-3-carbothioamide (BICA) is a compound that has garnered attention in recent years due to its diverse biological activities. This article reviews the biological activity of BICA, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Synthesis

This compound is characterized by its unique isoxazole ring fused with a benzene ring and a carbothioamide functional group. The synthesis typically involves the condensation of benzo[d]isoxazole derivatives with thiourea or similar reagents, leading to various substituted derivatives that may exhibit differing biological properties.

BICA and its derivatives have been shown to interact with several biological targets, leading to various pharmacological effects:

  • Immunomodulatory Activity : BICA exhibits significant immunosuppressive properties. Studies have shown that it can modulate immune responses by affecting cytokine production and lymphocyte proliferation. Specifically, it has been reported to downregulate pro-inflammatory cytokines like IL-6 while upregulating anti-inflammatory markers, indicating its potential use in treating autoimmune diseases .
  • Antitumor Activity : BICA demonstrates promising antitumor effects by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The compound has been linked to the inhibition of hypoxia-inducible factor (HIF-1α), which plays a critical role in tumor growth and metastasis .
  • Antimicrobial Properties : Preliminary studies indicate that BICA exhibits antimicrobial activity against several pathogens, including bacteria and fungi. Its efficacy against resistant strains of Mycobacterium tuberculosis highlights its potential as an antituberculous agent .
  • Neuroprotective Effects : Some derivatives of BICA have shown neuroprotective properties, suggesting potential applications in neurodegenerative diseases. The mechanism appears to involve the modulation of oxidative stress pathways and inflammatory responses in neuronal cells .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeObserved EffectsReference
ImmunosuppressiveDownregulation of IL-6, TNF-α
AntitumorInhibition of HIF-1α, apoptosis
AntimicrobialActivity against M. tuberculosis
NeuroprotectiveModulation of oxidative stress

Case Studies

  • Immunosuppressive Activity : A study evaluated the effects of BICA on human peripheral blood mononuclear cells (PBMCs) under stimulation conditions. The results showed a significant reduction in cytokine production (TNF-α) and lymphocyte proliferation, suggesting its potential for managing inflammatory disorders .
  • Antitumor Efficacy : In vitro studies on various cancer cell lines demonstrated that BICA induces apoptosis via the activation of caspases and modulation of cell cycle regulators. The compound's ability to inhibit HIF-1α was confirmed through dual-luciferase assays, revealing an IC50 value as low as 0.31 μM .
  • Antimicrobial Activity : BICA's effectiveness against resistant strains of M. tuberculosis was assessed through minimum inhibitory concentration (MIC) tests, showing promising results comparable to standard treatments .

Properties

IUPAC Name

1,2-benzoxazole-3-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-8(12)7-5-3-1-2-4-6(5)11-10-7/h1-4H,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLNKWRYWKPAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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